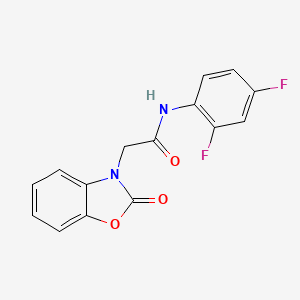![molecular formula C16H13ClFNO3 B4410600 4-{[(3-chloro-4-fluorophenyl)amino]carbonyl}phenyl propionate](/img/structure/B4410600.png)
4-{[(3-chloro-4-fluorophenyl)amino]carbonyl}phenyl propionate
Übersicht
Beschreibung
4-{[(3-chloro-4-fluorophenyl)amino]carbonyl}phenyl propionate, also known as CP-153, is a chemical compound that has been studied for its potential use in various scientific research applications.
Wirkmechanismus
4-{[(3-chloro-4-fluorophenyl)amino]carbonyl}phenyl propionate acts as a competitive antagonist of the glycine receptor by binding to the receptor site and preventing the binding of glycine. This results in a decrease in the activity of the receptor and a reduction in neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have analgesic and sedative effects in animal models. It has also been shown to improve sleep quality and reduce sleep latency. Additionally, this compound has been studied for its potential use in the treatment of epilepsy, as it has been shown to reduce seizure activity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-{[(3-chloro-4-fluorophenyl)amino]carbonyl}phenyl propionate in lab experiments is its potency and selectivity as a glycine receptor antagonist. This allows for precise and targeted manipulation of the receptor activity. However, one limitation is the potential for off-target effects, as this compound may interact with other receptors or enzymes in the body.
Zukünftige Richtungen
There are several potential future directions for research on 4-{[(3-chloro-4-fluorophenyl)amino]carbonyl}phenyl propionate. One area of interest is its potential use in the treatment of chronic pain, as it has been shown to have analgesic effects in animal models. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans. Furthermore, this compound may have potential applications in the treatment of neurological disorders, such as epilepsy and sleep disorders. Finally, research may focus on developing more potent and selective glycine receptor antagonists based on the structure of this compound.
In conclusion, this compound is a chemical compound that has been studied for its potential use in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on this compound may lead to the development of new treatments for various neurological disorders.
Wissenschaftliche Forschungsanwendungen
4-{[(3-chloro-4-fluorophenyl)amino]carbonyl}phenyl propionate has been studied for its potential use as a selective and potent antagonist of the glycine receptor, which is a neurotransmitter receptor that plays a critical role in the regulation of neuronal excitability. Glycine receptors are involved in various physiological processes, including pain perception, motor control, and sleep regulation. This compound has been shown to be effective in reducing pain and improving sleep in animal models.
Eigenschaften
IUPAC Name |
[4-[(3-chloro-4-fluorophenyl)carbamoyl]phenyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO3/c1-2-15(20)22-12-6-3-10(4-7-12)16(21)19-11-5-8-14(18)13(17)9-11/h3-9H,2H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCNKNPDWYSBLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



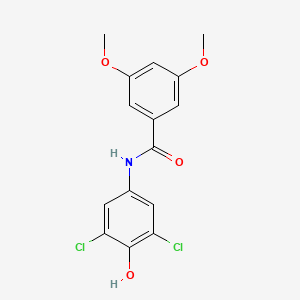
![1-{2-[4-(3-methyl-1-piperidinyl)butoxy]phenyl}ethanone hydrochloride](/img/structure/B4410527.png)
![4-[3-(3-tert-butylphenoxy)propyl]morpholine hydrochloride](/img/structure/B4410530.png)
![1-[2-(2-butoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4410533.png)
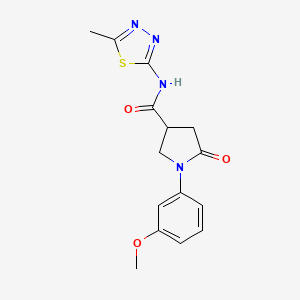
![2-{[(4-anilinophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4410541.png)

![1-(4-fluorophenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4410551.png)
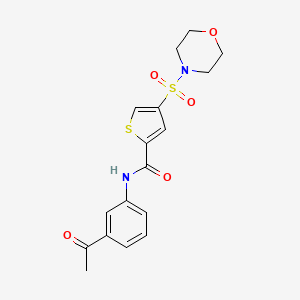
![2-methyl-N-{3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B4410566.png)
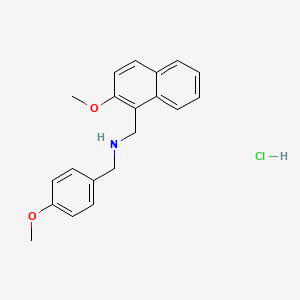
![methyl 5-methyl-7-(5-methyl-2-thienyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4410589.png)
![3-({[2-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4410596.png)
